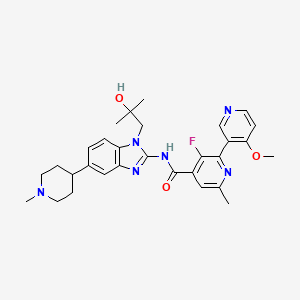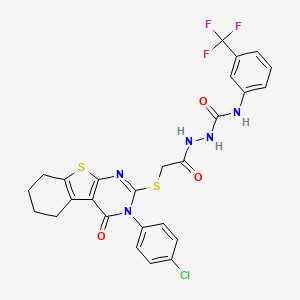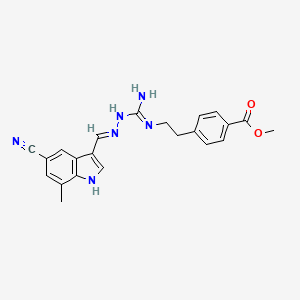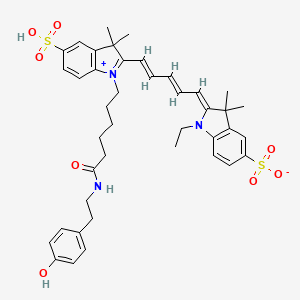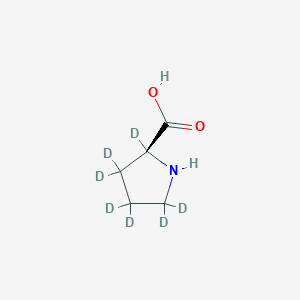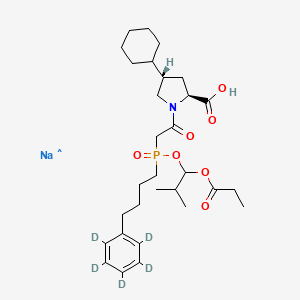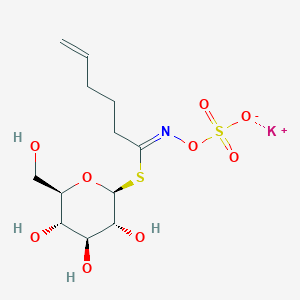
Glucobrassicanapin (potassium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucobrassicanapin (potassium) is a naturally occurring glucosinolate found in various Brassica species, such as Brassica rapa and Brassica napus. It is a sulfur-containing compound known for its potential health benefits and role in plant defense mechanisms. The compound is characterized by its unique structure, which includes a 4-pentenyl side chain attached to a glucosinolate core.
準備方法
Synthetic Routes and Reaction Conditions
Glucobrassicanapin (potassium) can be synthesized through the extraction of glucosinolates from Brassica plants. The process involves the following steps:
Extraction: The plant material is homogenized and extracted using a suitable solvent, such as methanol or water.
Purification: The extract is purified using techniques like solid-phase extraction or ion-exchange chromatography to isolate the glucosinolates.
Conversion: The isolated glucosinolates are then converted to their potassium salt form by reacting with potassium hydroxide.
Industrial Production Methods
Industrial production of glucobrassicanapin (potassium) typically involves large-scale extraction from Brassica crops. The process is optimized for high yield and purity, utilizing advanced extraction and purification techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) for precise quantification and isolation .
化学反応の分析
Types of Reactions
Glucobrassicanapin (potassium) undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by the enzyme myrosinase, leading to the formation of isothiocyanates, nitriles, and thiocyanates.
Oxidation: Involves the addition of oxygen to the compound, often resulting in the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler sulfur-containing compounds.
Common Reagents and Conditions
Hydrolysis: Myrosinase enzyme, water, and mild acidic conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Isothiocyanates: Known for their potential anticancer properties.
Nitriles: Often formed as by-products during hydrolysis.
Sulfoxides and Sulfones: Formed during oxidation reactions.
科学的研究の応用
Glucobrassicanapin (potassium) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of glucosinolates in plant extracts.
Biology: Studied for its role in plant defense mechanisms and its impact on herbivores and pathogens.
Medicine: Investigated for its potential anticancer, antioxidant, and anti-inflammatory properties.
Industry: Utilized in the development of functional foods and nutraceuticals with enhanced health benefits
作用機序
The mechanism of action of glucobrassicanapin (potassium) involves its hydrolysis by the enzyme myrosinase to produce bioactive compounds such as isothiocyanates. These bioactive compounds exert their effects through various molecular targets and pathways, including:
Cell Cycle Arrest: Inducing cell cycle arrest in cancer cells, leading to apoptosis.
Detoxification Enzymes: Modulating the activity of phase I and phase II detoxification enzymes.
Antioxidant Pathways: Enhancing the activity of antioxidant enzymes to reduce oxidative stress
類似化合物との比較
Glucobrassicanapin (potassium) is similar to other glucosinolates such as gluconapin, glucoraphanin, and sinigrin. it is unique due to its specific 4-pentenyl side chain, which influences its biological activity and health benefits. Here is a comparison with similar compounds:
Gluconapin: Contains a 3-butenyl side chain and is also found in Brassica species.
Glucoraphanin: Known for its potent anticancer properties and presence in broccoli.
Sinigrin: Found in mustard seeds and known for its pungent flavor and potential health benefits .
特性
分子式 |
C12H20KNO9S2 |
|---|---|
分子量 |
425.5 g/mol |
IUPAC名 |
potassium;[(Z)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate |
InChI |
InChI=1S/C12H21NO9S2.K/c1-2-3-4-5-8(13-22-24(18,19)20)23-12-11(17)10(16)9(15)7(6-14)21-12;/h2,7,9-12,14-17H,1,3-6H2,(H,18,19,20);/q;+1/p-1/b13-8-;/t7-,9-,10+,11-,12+;/m1./s1 |
InChIキー |
ORTNBYUDHZJOHO-SNPNTKKDSA-M |
異性体SMILES |
C=CCCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
正規SMILES |
C=CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



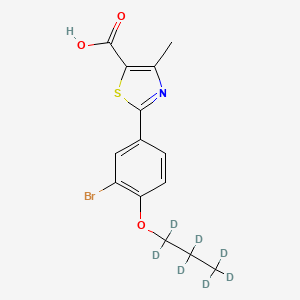
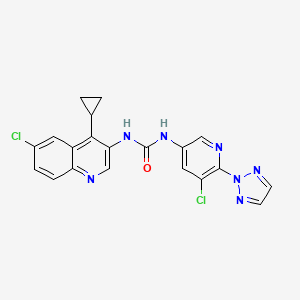
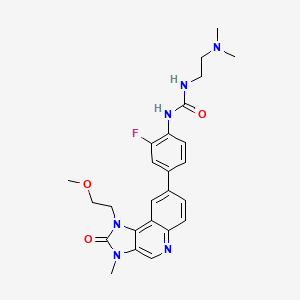

![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
